

Confirming the identity of Androsterone acetate using NMR spectroscopy

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Compound of Interest

Compound Name: Androsterone acetate

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including steroids. Its ability to provide detailed information about the chemical environment of individual atoms makes it particularly powerful for confirming the identity and stereochemistry of complex molecules like **Androsterone acetate**.

This guide provides a comparative analysis of the NMR data for **Androsterone acetate** against its close structural analogs, Androsterone and **Epiandrosterone acetate**. By presenting key experimental data and protocols, this document aims to equip researchers with the necessary information to confidently identify **Androsterone acetate**.

Comparative NMR Data

The confirmation of **Androsterone acetate**'s identity relies on the careful analysis of its ¹H and ¹³C NMR spectra and comparison with reference data and related structures. The tables below summarize the key chemical shifts for **Androsterone acetate** and its analogs.

Table 1: ¹H NMR Chemical Shifts (ppm) for **Androsterone Acetate** and Analogs in CDCl₃

Proton	Androsterone Acetate	Androsterone	Epiandrosterone Acetate
H-3	~4.7 (m)	~3.6 (m)	~5.1 (m)
H-18 (CH ₃)	~0.83 (s)	~0.83 (s)	~0.82 (s)
H-19 (CH ₃)	~0.85 (s)	~0.85 (s)	~0.84 (s)
Ac-CH ₃	~2.03 (s)	-	~2.04 (s)

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

Table 2: ¹³C NMR Chemical Shifts (ppm) for **Androsterone Acetate** and Analogs in CDCl₃

Carbon	Androsterone Acetate	Androsterone	Epiandrosterone Acetate
C-3	~73.5	~71.5	~73.8
C-17	~220.9	~221.3	~221.0
C-18	~13.7	~13.8	~13.7
C-19	~11.3	~11.4	~11.2
Acetate C=O	~171.0	-	~170.6
Acetate CH ₃	~21.4	-	~21.4

Note: These values are compiled from various sources and may show slight variations.

The key differentiating features in the ¹H NMR spectrum of **Androsterone acetate** are the downfield shift of the H-3 proton to approximately 4.7 ppm due to the deshielding effect of the acetate group, and the appearance of a sharp singlet for the acetate methyl protons around 2.03 ppm. In the ¹³C NMR spectrum, the presence of the acetate group is confirmed by the carbonyl carbon signal around 171.0 ppm and the methyl carbon signal around 21.4 ppm. The chemical shift of C-3 is also shifted downfield to about 73.5 ppm compared to Androsterone.

Experimental Protocols

Accurate and reproducible NMR data are crucial for correct structural assignment. The following is a general protocol for acquiring high-quality NMR spectra of steroids.

Sample Preparation

- **Sample Purity:** Ensure the steroid sample is of high purity to avoid interference from impurities in the NMR spectrum.
- **Solvent:** Dissolve 5-10 mg of the steroid in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.^[1] CDCl₃ is a good choice for steroids as it is a relatively non-polar solvent in which they are readily soluble.
- **Internal Standard:** For quantitative analysis (qNMR), an internal standard such as tetramethylsilane (TMS) is added, although for routine identification, the residual solvent peak can be used as a reference.

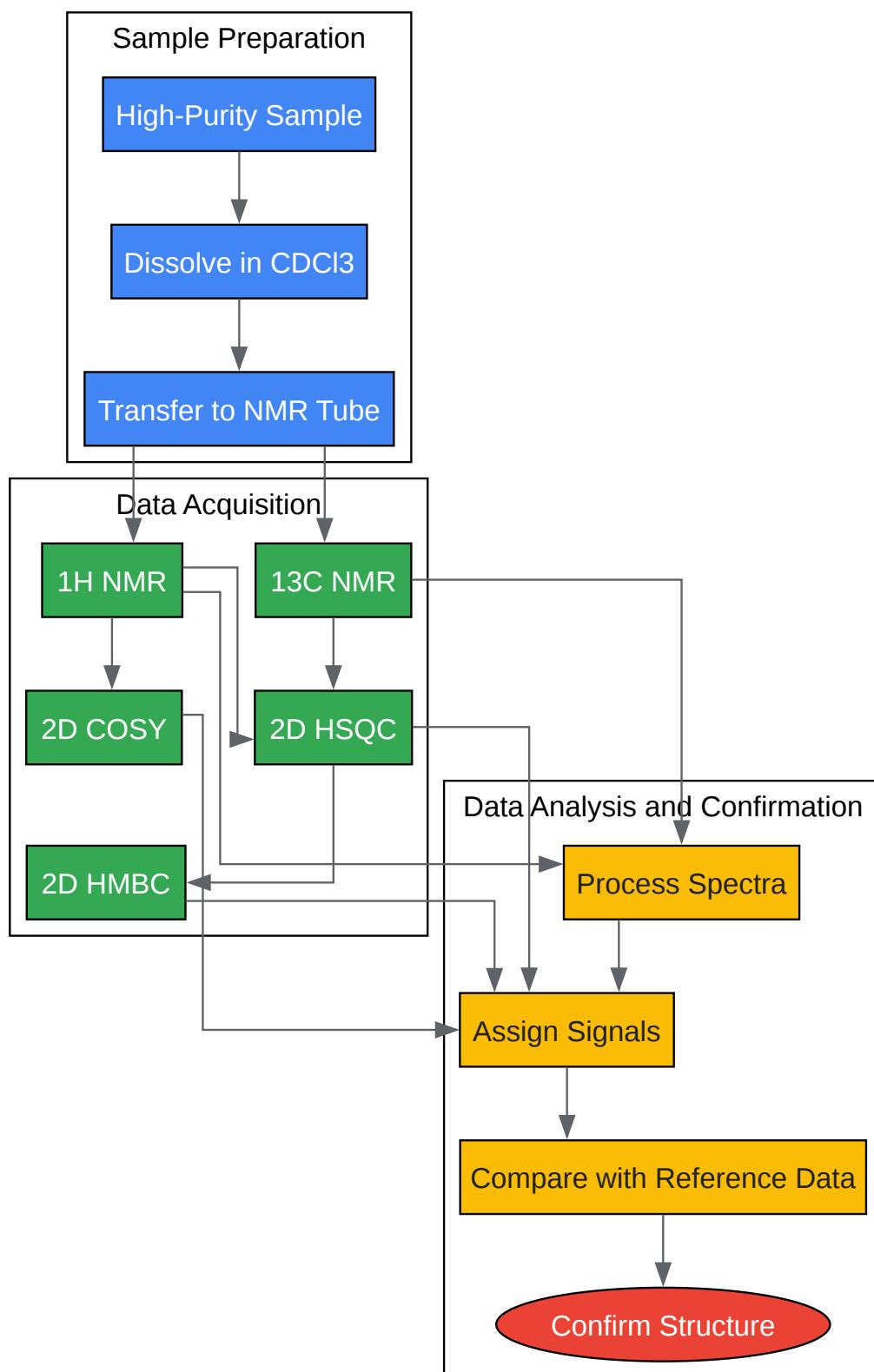
NMR Data Acquisition

- **Spectrometer:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for complex molecules like steroids.
^[2]
- **¹H NMR:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., zg30 on Bruker systems) is typically used.^[1]
 - **Spectral Width:** Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).
 - **Number of Scans:** Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is usually adequate for qualitative analysis.

- 13C NMR:
 - Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30) is used.
 - Spectral Width: Set the spectral width to cover the entire carbon chemical shift range (e.g., 0-230 ppm).
 - Number of Scans: A larger number of scans is required for 13C NMR due to the lower natural abundance of the 13C isotope.
- 2D NMR Experiments:
 - To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3][4][5]
 - COSY: Identifies proton-proton couplings.
 - HSQC: Correlates directly bonded proton and carbon atoms.[5]
 - HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[3][5]

Visualization of the Confirmation Workflow

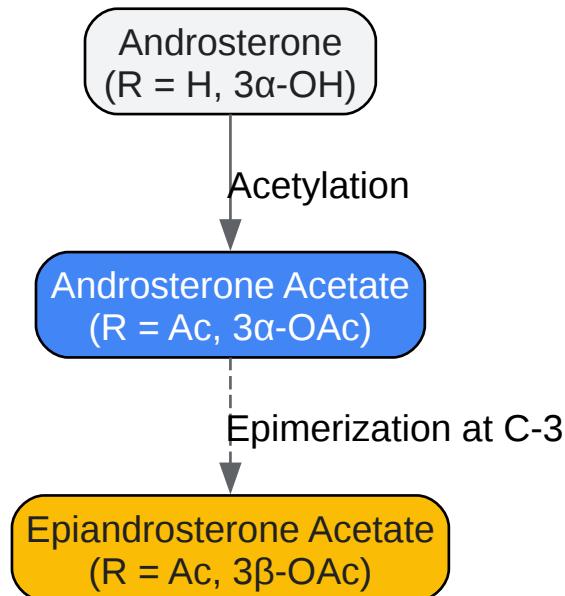
The logical process for confirming the identity of **Androsterone acetate** using NMR spectroscopy is outlined in the following diagram.

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Caption: Workflow for NMR-based identification of **Androsterone acetate**.

Structural Relationships

The structural similarities and differences between **Androsterone acetate** and its analogs are key to their distinct NMR spectra.



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